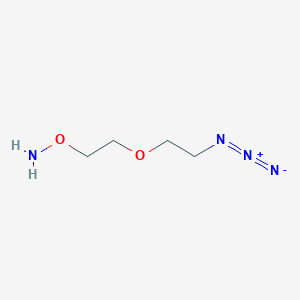
Acide phosphométhylphosphonique ester adenosyle
Vue d'ensemble
Description
L’adénosine 5’-méthylènediphosphate est un analogue de diphosphate de nucléoside. Il s’agit d’un composé synthétique qui mime la structure des nucléotides naturels. Ce composé est particulièrement remarquable pour son rôle d’inhibiteur de l’ecto-5’-nucléotidase (CD73), une enzyme impliquée dans la conversion de l’adénosine monophosphate en adénosine .
Applications De Recherche Scientifique
L’adénosine 5’-méthylènediphosphate a une large gamme d’applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les analogues de nucléotides et leurs interactions.
Biologie : Sert d’inhibiteur de l’ecto-5’-nucléotidase, ce qui le rend utile dans les études du métabolisme et de la signalisation de l’adénosine.
Médecine : En cours d’investigation pour ses applications thérapeutiques potentielles dans des conditions où la signalisation de l’adénosine est impliquée, telles que le cancer et les maladies cardiovasculaires.
Industrie : Utilisé dans le développement de tests diagnostiques et comme outil de recherche dans la découverte de médicaments
Mécanisme D'action
L’adénosine 5’-méthylènediphosphate exerce ses effets en inhibant l’activité de l’ecto-5’-nucléotidase (CD73). Cette enzyme est responsable de la conversion de l’adénosine monophosphate en adénosine, une molécule de signalisation clé. En bloquant cette conversion, l’adénosine 5’-méthylènediphosphate réduit les niveaux d’adénosine, modulant ainsi divers processus physiologiques tels que l’inflammation, la réponse immunitaire et la croissance tumorale .
Composés Similaires :
Adénosine monophosphate : Un nucléotide naturel impliqué dans le transfert d’énergie et la signalisation.
Adénosine diphosphate : Un autre nucléotide naturel, jouant un rôle crucial dans le métabolisme énergétique cellulaire.
Adénosine triphosphate : Le principal transporteur d’énergie dans les cellules.
Unicité : L’adénosine 5’-méthylènediphosphate est unique en raison de son groupe méthylène, qui lui confère une résistance à la dégradation enzymatique par l’ecto-5’-nucléotidase. Cela en fait un outil précieux pour étudier les voies de signalisation de l’adénosine et développer des agents thérapeutiques potentiels .
Analyse Biochimique
Biochemical Properties
Phosphomethylphosphonic acid adenosyl ester interacts with various enzymes and proteins. It has been found to interact with Glycogen synthase kinase-3 beta, Thymidylate kinase, Chemotaxis protein CheA, Insulin-like growth factor 1 receptor, Serine/threonine-protein kinase pim-1, Dihydroxyacetone kinase, Pantothenate kinase, Hexokinase-1, and Phosphoribosylglycinamide formyltransferase 2 . The nature of these interactions is primarily inhibitory, as the compound acts as a competitive inhibitor .
Cellular Effects
In cellular processes, Phosphomethylphosphonic acid adenosyl ester has significant effects. It influences cell function by inhibiting ATP-dependent reactions of oxidative phosphorylation . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Phosphomethylphosphonic acid adenosyl ester exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . It replaces the oxygen atom bridging the beta to the gamma phosphate in ATP, thereby inhibiting ATP-dependent reactions .
Metabolic Pathways
Phosphomethylphosphonic acid adenosyl ester is involved in metabolic pathways related to ATP-dependent reactions . It interacts with enzymes such as Glycogen synthase kinase-3 beta and Thymidylate kinase, potentially affecting metabolic flux or metabolite levels .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La synthèse de l’adénosine 5’-méthylènediphosphate implique généralement la réaction de l’adénosine avec l’acide méthylènediphosphonique dans des conditions spécifiques. Le processus nécessite un contrôle minutieux du pH et de la température pour assurer la formation correcte de la liaison diphosphate .
Méthodes de production industrielle : Bien que les méthodes de production industrielle détaillées ne soient pas largement documentées, la synthèse suit généralement des principes similaires à ceux des méthodes de laboratoire, mis à l’échelle pour des volumes de production plus importants. Cela implique l’utilisation de réactifs de haute pureté et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions : L’adénosine 5’-méthylènediphosphate subit principalement des réactions de substitution en raison de la présence du groupe méthylène. Il peut également participer à des réactions d’hydrolyse en conditions acides ou basiques .
Réactifs et conditions courants :
Réactions de substitution : Impliquent généralement des nucléophiles tels que les ions hydroxyde.
Réactions d’hydrolyse : Peuvent se produire en présence d’acides ou de bases forts, conduisant à la rupture de la liaison diphosphate.
Principaux produits : Les principaux produits de ces réactions comprennent l’adénosine monophosphate et l’acide méthylènediphosphonique .
Comparaison Avec Des Composés Similaires
Adenosine monophosphate: A naturally occurring nucleotide involved in energy transfer and signaling.
Adenosine diphosphate: Another naturally occurring nucleotide, playing a crucial role in cellular energy metabolism.
Adenosine triphosphate: The primary energy carrier in cells.
Uniqueness: Adenosine 5’-methylenediphosphate is unique due to its methylene group, which provides resistance to enzymatic degradation by ecto-5’-nucleotidase. This makes it a valuable tool for studying adenosine signaling pathways and developing potential therapeutic agents .
Propriétés
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O9P2/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCWZBFDIYXLAA-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3768-14-7 | |
| Record name | α,β-Methylene-ADP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine 5'-methylenediphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine 5'-methylenediphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03148 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine 5'-[hydrogen (phosphonomethyl)phosphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.,.BETA.-METHYLENE ADENOSINE 5'-DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2A5439OE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)











